molecular formula C4H3NO2S B1581588 2-Nitrothiophene CAS No. 609-40-5

2-Nitrothiophene

Cat. No. B1581588
CAS RN: 609-40-5
M. Wt: 129.14 g/mol
InChI Key: JIZRGGUCOQKGQD-UHFFFAOYSA-N
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Description

2-Nitrothiophene is a chemical compound with the molecular formula C4H3NO2S . It is a derivative of thiophene and finds utility in pharmaceuticals, agrochemicals, and as a precursor in organic synthesis . It is a white to light yellow crystal powder .


Synthesis Analysis

2-Nitrothiophene is used in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral medications . It serves as a crucial intermediate in the production of agrochemicals, such as pesticides and herbicides . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Nitrothiophene is available as a 2d Mol file . It has a molecular weight of 129.137 .


Chemical Reactions Analysis

2-Nitrothiophene plays a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . It is also used in the synthesis of thiophene-containing compounds .

Scientific Research Applications

Electronic and Structural Properties

  • Structure-Activity Relationships : The structure and electronic properties of biologically active 2-nitrothiophenes have been explored using molecular orbital methods. These compounds show significant activity against bacteria like Escherichia coli or Micrococcus luteus, correlated with their electronic properties such as HOMO energies and atomic charges (Morley & Matthews, 2006).
  • Internal Rotation and Equilibrium Structure : Studies using electron diffraction and quantum chemical calculations have explored the internal rotation and equilibrium structure of nitrothiophene molecules like 2-chloro-3-nitrothiophene (Kovtun et al., 2015).

Molecular Behavior and Interactions

  • Conformation and Internal Rotation : Microwave spectroscopy studies have investigated the conformation and internal rotation of molecules like 2-nitrothiophene, indicating a planar equilibrium configuration (Blanco et al., 1992).
  • Electroactive Molecular Material Properties : Nitro-functionalized oligothiophenes, including nitrothiophene derivatives, exhibit attractive electrochemical properties and behave as push-pull systems, which are promising for applications in organic electronic transistors (Casado et al., 2003).

Chemical Reactions and Synthesis

  • Push-Pull Type Chromophores : Nitrothiophene induces Michael type reaction of alkynes, leading to the creation of push-pull type chromophores with significant solvatochromism (Wu et al., 1999).
  • Molecular Electronic Device Applications : A nitroamine redox center in a molecule containing nitrothiophene exhibits negative differential resistance in electronic devices, demonstrating significant potential in molecular electronics (Chen et al., 1999).

Biological Interactions and Potential Applications

  • Oxidative Nucleophilic Substitution : Nitrothiophenes like 4-alkyl-2-nitrothiophenes react with secondary aliphatic amines, demonstrating significant synthetic interest for chemical transformations (Bianchi et al., 2007).
  • Herbicidal Potential : 2-Nitrothiophene exhibits herbicidal potential by inhibiting photosynthesis in photosynthetic organisms, suggesting a novel approach for herbicide development (Marcus & Gurevitz, 2020).

Reactivity and Nucleophilic Substitution

  • Nucleophilic Aromatic Substitution : The behavior of 2-nitrothiophene with various nucleophiles has been studied, revealing its ability to undergo nucleophilic attack at specific positions depending on the nucleophile used (Dell'erba et al., 1975).
  • Electron Reduction Processes : Nitrothiophenes have been studied for their electroreduction behavior, which is crucial for their application in pharmacology and as drugs (Boga et al., 2012).

Safety And Hazards

2-Nitrothiophene is suspected of causing genetic defects . It emits very toxic fumes of NOx and SOx when heated to decomposition . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The global 2-nitrothiophene market is projected to increase at a CAGR of 2.45% during the forecast period from 2023 to 2033 . This growth trajectory reflects the increasing demand for 2-nitrothiophene across various industries, driven by its versatile applications and evolving technological advancements .

properties

IUPAC Name

2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZRGGUCOQKGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060570
Record name Thiophene, 2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrothiophene

CAS RN

609-40-5
Record name 2-Nitrothiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2-nitro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITROTHIOPHENE
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Record name Thiophene, 2-nitro-
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Record name Thiophene, 2-nitro-
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Record name 2-nitrothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
665
Citations
C Dell'Erba, M Novi, G Guanti… - Journal of Heterocyclic …, 1975 - Wiley Online Library
The reactivity of 2‐nitrothiophene (1) and of 3‐nitrothiophene (II) with some nucleophiles has been studied. According to calculated electronic densities I can receive nucleophilic attack …
Number of citations: 18 onlinelibrary.wiley.com
A Blatt, S Bach, L Kresch - The Journal of Organic Chemistry, 2003 - ACS Publications
… obtaining pure 2-nitrothiophene from thecrude nitration product and for establishing the homogeneity of the 2-nitrothiophene thus obtained. We prepared pure 2-nitrothiophene from the …
Number of citations: 45 pubs.acs.org
L Bianchi, G Giorgi, M Maccagno… - The Journal of …, 2007 - ACS Publications
… Ring-Opening of 2-Nitrothiophene with Pyrrolidine and Silver Nitrate. The reaction of 2-nitrothiophene 5 with some secondary amines and silver nitrate in absolute ethanol has been …
Number of citations: 18 pubs.acs.org
AAQ Jbarah - Journal of Chemical Sciences, 2021 - Springer
… The UV-Vis spectrum of the 3-bromo-2-nitrothiophene is recorded and its results … 2-nitrothiophene were made and the oxidation and reduction potentials of the 3-bromo-2-nitrothiophene …
Number of citations: 1 link.springer.com
MAV Ribeiro da Silva, AFLOM Santos - Journal of thermal analysis and …, 2010 - Springer
… of the nitro group in the thiophene ring had to be evaluated through other thiophene derivatives that also have this substituent group since the available samples of the 2-nitrothiophene …
Number of citations: 4 link.springer.com
WJ KING, FF Nord - The Journal of Organic Chemistry, 1948 - ACS Publications
… -chlorothiophene, 2-methylthiophene,and 2-nitrothiophene through the courtesy of Dr. L. C. … of the Michigan Chemical Corporation; and 2-nitrothiophene through the courtesy of Dr. N. B. …
Number of citations: 66 pubs.acs.org
Y Marcus, M Gurevitz - Biochemical Journal, 2020 - portlandpress.com
… of the putative interaction between 2-nitrothiophene and … 2-nitrothiophene. ESR and oximetry analyses of cyanobacterial cells (Anabaena PCC7120) treated with 50 μM 2-nitrothiophene …
Number of citations: 1 portlandpress.com
FS Boig, GW Costa, I Osvar - Journal of Organic Chemistry, 1953 - ACS Publications
… A point of particular interest in the table and figures is the apparent hypsochromic effect of the second nitro group in 2,5-dichloro-3,4-dinitrothiophene as compared with 2nitrothiophene …
Number of citations: 28 pubs.acs.org
AJ de Dominicis - 1963 - search.proquest.com
… 2.5-dinitrothiophene from 2,4-dinitrothiophene than it is to remove 3-nitrothiophene from 2-nitrothiophene that here, too, crude 2-nitrothiophene is the preferred starting material. In …
Number of citations: 0 search.proquest.com
JO Morley, TP Matthews - Bioorganic & medicinal chemistry, 2006 - Elsevier
… From the derived QSAR equations, the 2-chloro- or 2-bromo-3,5-dinitrothiophenes (1a and 1c) are predicted to show the highest activity against both bacteria, while 2-nitrothiophene (1n…
Number of citations: 13 www.sciencedirect.com

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